{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetate
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Overview
Description
{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetate is a complex organic compound characterized by the presence of morpholine and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetate typically involves the reaction of 4,6-dichloro-1,3,5-triazine with morpholine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by morpholine groups. The resulting intermediate is then reacted with sodium acetate to form the final product. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where the morpholine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions often require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler triazine compounds.
Scientific Research Applications
{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of {[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Morpholin-4-yl-acetic acid: Shares the morpholine ring but lacks the triazine structure.
4-Morpholinecarbonyl chloride: Contains the morpholine ring and a carbonyl chloride group.
2-Morpholinoacetic acid hydrochloride: Similar in structure but includes a hydrochloride group.
Uniqueness
{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetate is unique due to the combination of morpholine and triazine rings, which imparts specific chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H18N5O5- |
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Molecular Weight |
324.31 g/mol |
IUPAC Name |
2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]acetate |
InChI |
InChI=1S/C13H19N5O5/c19-10(20)9-23-13-15-11(17-1-5-21-6-2-17)14-12(16-13)18-3-7-22-8-4-18/h1-9H2,(H,19,20)/p-1 |
InChI Key |
QIKBUNVPAMHPGJ-UHFFFAOYSA-M |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)OCC(=O)[O-])N3CCOCC3 |
Origin of Product |
United States |
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